molecular formula C17H19NO3 B5777856 2-(2,5-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide

2-(2,5-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide

Cat. No. B5777856
M. Wt: 285.34 g/mol
InChI Key: BZAHBTHCUIDULY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide, also known as DMPA, is a chemical compound that has been widely used in scientific research due to its unique properties. DMPA is a derivative of acetaminophen, which is a commonly used pain reliever. However, DMPA has been found to have diverse applications in various fields of research, including pharmacology, biochemistry, and neuroscience.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide is not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase (COX). COX is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX, 2-(2,5-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide reduces the production of prostaglandins, thereby reducing inflammation.
Biochemical and Physiological Effects:
2-(2,5-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever. It has also been found to have antioxidant properties, which may be beneficial in the treatment of certain diseases. Additionally, 2-(2,5-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide has been shown to have anticonvulsant and neuroprotective effects, which may be useful in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

2-(2,5-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide has several advantages as a tool for scientific research. It is relatively easy to synthesize and purify, making it readily available for use in experiments. It is also relatively stable, which allows for long-term storage. However, there are also limitations to its use. 2-(2,5-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide has a relatively short half-life, which may limit its usefulness in certain experiments. Additionally, it has relatively low solubility in water, which may limit its use in certain applications.

Future Directions

There are several future directions for research involving 2-(2,5-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide. One area of research is the development of new derivatives of 2-(2,5-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide with improved properties, such as increased solubility or longer half-life. Another area of research is the investigation of the role of 2-(2,5-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide in the treatment of various diseases, such as cancer or neurological disorders. Additionally, 2-(2,5-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide may be useful as a tool for the development of new drugs, as it can be used to study the mechanism of action of various compounds.

Synthesis Methods

The synthesis of 2-(2,5-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide involves the reaction of 2,5-dimethylphenol with 2-chloromethylphenol in the presence of a base, followed by the reaction of the resulting intermediate with acetic anhydride. The final product is obtained after purification through recrystallization.

Scientific Research Applications

2-(2,5-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide has been extensively used in scientific research due to its unique properties. It has been found to have a wide range of applications in various fields, including pharmacology, biochemistry, and neuroscience. In pharmacology, 2-(2,5-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide has been used as a tool to study the mechanism of action of various drugs. It has also been used to investigate the role of certain enzymes in drug metabolism. In biochemistry, 2-(2,5-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide has been used to study the structure and function of proteins. In neuroscience, 2-(2,5-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide has been used to investigate the role of neurotransmitters in the brain.

properties

IUPAC Name

2-(2,5-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-12-7-8-13(2)16(9-12)21-11-17(20)18-15-6-4-3-5-14(15)10-19/h3-9,19H,10-11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZAHBTHCUIDULY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC=CC=C2CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide

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